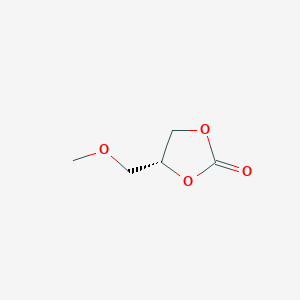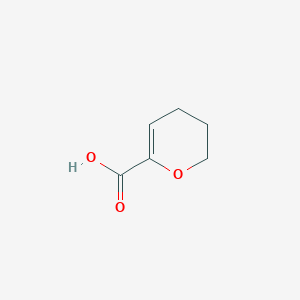
3,4-dihydro-2H-pyran-6-carboxylic acid
Descripción general
Descripción
3,4-dihydro-2H-pyran-6-carboxylic acid is an organic compound . It plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .
Molecular Structure Analysis
The molecular formula of 3,4-dihydro-2H-pyran-6-carboxylic acid is C6H8O3 . The InChI code is 1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-2H-pyran-6-carboxylic acid include a molecular weight of 128.13 .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
3,4-dihydro-2H-pyran-6-carboxylic acid: is a valuable intermediate in organic synthesis. Its structure is conducive to nucleophilic attacks, making it suitable for creating a variety of complex molecules. For instance, it can be used to synthesize new pyran derivatives that have potential applications in pharmaceuticals and agrochemicals .
Hydroxyl-Protecting Agent
In the realm of synthetic chemistry, protecting groups are crucial for the success of multi-step reactions3,4-dihydro-2H-pyran-6-carboxylic acid can serve as a hydroxyl-protecting agent, safeguarding reactive hydroxyl groups during chemical transformations until their deprotection is required .
Mosquito Repellent Development
The ester derivatives of 3,4-dihydro-2H-pyran-6-carboxylic acid have been utilized in the development of mosquito repellents. This application is particularly significant in the context of public health, as effective repellents can help reduce the spread of mosquito-borne diseases .
Photoprotective Reagents
In photochemistry, protecting groups like 3,4-dihydro-2H-pyran-6-carboxylic acid can be used to shield sensitive functional groups from photodegradation. This is especially useful in the study of light-sensitive biological molecules .
Material Science
The compound’s ability to undergo polymerization makes it a candidate for creating novel polymeric materials. These materials could have unique properties suitable for industrial applications, such as coatings, adhesives, and more .
Chiral Alcohol Protection
5,6-Dihydro-4-methoxy-2H-pyran: , a related compound, has been used in the protection of chiral alcohols. This indicates that 3,4-dihydro-2H-pyran-6-carboxylic acid could also play a role in the synthesis of enantiomerically pure substances, which is crucial in the production of certain pharmaceuticals .
Safety and Hazards
Mecanismo De Acción
The mode of action, biochemical pathways, and pharmacokinetics of a compound depend on its specific chemical structure and the biological system in which it is used. These properties can be influenced by various factors, including the compound’s molecular weight, solubility, stability, and the presence of functional groups that can interact with biological targets .
The environment in which the compound is used can also affect its action and stability. Factors such as temperature, pH, and the presence of other chemicals can influence the compound’s reactivity and its interactions with biological targets .
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-2-4-9-5/h3H,1-2,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUPSEKWDOSMIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500892 | |
| Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-pyran-6-carboxylic acid | |
CAS RN |
31518-14-6 | |
| Record name | 3,4-Dihydro-2H-pyran-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyran-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives be synthesized using transition metal catalysis?
A1: Yes. Research has demonstrated the synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives through an iridium(III)-catalyzed C(sp2)-H heteroarylation/esterification reaction of acrylic acids. [] This reaction tolerates a variety of substituted acrylic acids and heteroaromatic boronates, showcasing its versatility for synthesizing diverse derivatives.
Q2: What are the potential applications of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives in materials science?
A2: A derivative synthesized through the aforementioned method exhibited Aggregation-Induced Emission (AIE) properties. [] This derivative, 3,4-dihydro-2H-pyran-6-carboxylic acid derivative 3r, showed multiple emission signals and a high quantum yield (28%), indicating potential for developing nitrogen-containing organic functional materials.
Q3: Is there any research on the structure-activity relationship of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives?
A4: While the provided abstracts don't delve into specific SAR studies for 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives, the existence of various "redox drug derivatives" suggests that structural modifications have been explored. [, ] Further research is needed to understand how specific structural changes in these derivatives impact their activity, potency, and selectivity towards potential biological targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



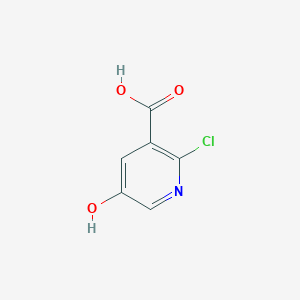
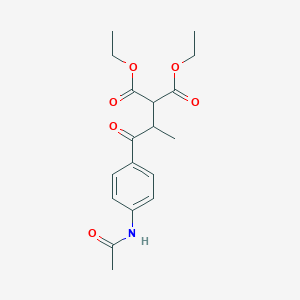



![6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1590606.png)
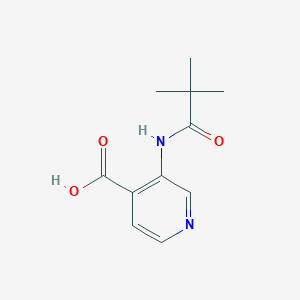


![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)
![Dichloro[2-[(chloromethyl)phenyl]ethyl]methylsilane](/img/no-structure.png)
